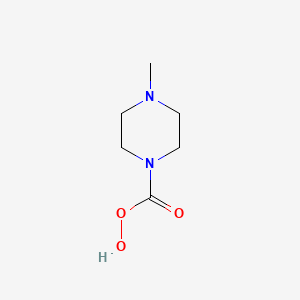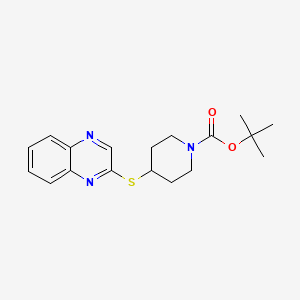
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound that features a quinoxaline moiety attached to a piperidine ring via a sulfanyl linkage, with a tert-butyl ester group at the carboxylic acid position. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of quinoxaline derivatives with piperidine and tert-butyl ester reagents. One common method includes the use of quinoxaline-2-thiol, which reacts with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. Techniques such as green chemistry approaches and cost-effective methods are employed to ensure efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxaline derivatives, and substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. The sulfanyl linkage and piperidine ring also contribute to its activity by enhancing its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring that is a common structural motif in many biologically active compounds.
Sulfanyl derivatives: Compounds containing a sulfanyl group, known for their diverse chemical reactivity.
Uniqueness
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline moiety, piperidine ring, and sulfanyl linkage, which together confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H23N3O2S |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
tert-butyl 4-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)24-16-12-19-14-6-4-5-7-15(14)20-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
IKZGGXVHDJOLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



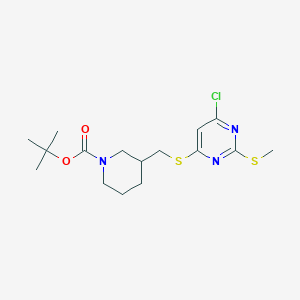
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)


![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
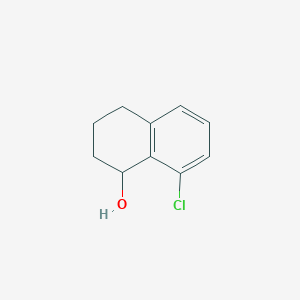
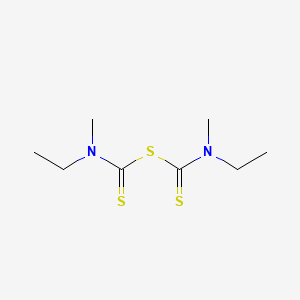
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)


